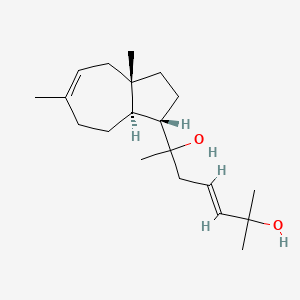
Polasol C
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Polasol C is a natural product found in Epipolasis with data available.
科学的研究の応用
1. Effect on Cholesterol Levels
- Policosanol, also known as Polasol C, has been studied for its effects on cholesterol levels. Some studies, primarily conducted in Cuba, suggested that policosanol could lower cholesterol levels, comparing its efficacy to statins (Dulin et al., 2006). However, other research, including studies conducted outside of Cuba, found that policosanol did not significantly change plasma lipid profiles, including total cholesterol, low-density lipoprotein cholesterol (LDL-C), high-density lipoprotein cholesterol (HDL-C), or triglycerides (Berthold et al., 2006).
2. Anticancer Potential
- Policosanol was examined in the context of cancer research, particularly in the development of small molecule inhibitors like CX-5461. These compounds target the synthesis of ribosomal RNA (rRNA), which is crucial for cell growth and proliferation, offering a novel approach to cancer treatment (Drygin et al., 2011).
3. Antiviral Research
- Policosanol has been part of the broader research on antiviral treatments, specifically in studies focusing on RNA polymerase inhibitors for hepatitis C virus (HCV). While policosanol itself may not be a direct agent in this research, studies on polymerase inhibitors provide a context for understanding its potential role in antiviral therapy (Brown, 2009).
4. Impact on Cognitive Function
- Recent research explored the effects of policosanol on cognitive behavior and function. A study on mice indicated that policosanol could enhance learning and memory, suggesting its potential application in treating cognitive impairments (Sun et al., 2022).
5. Role in Lipid Synthesis Inhibition
- Policosanol was found to inhibit cholesterol synthesis in hepatoma cells by activating AMP-kinase, which down-regulates HMG-CoA reductase activity. This mechanism provides insights into its potential therapeutic applications in managing cholesterol levels (Singh et al., 2006).
特性
分子式 |
C20H34O2 |
|---|---|
分子量 |
306.5 g/mol |
IUPAC名 |
(E)-6-[(1S,3aS,8aR)-3a,6-dimethyl-2,3,4,7,8,8a-hexahydro-1H-azulen-1-yl]-2-methylhept-3-ene-2,6-diol |
InChI |
InChI=1S/C20H34O2/c1-15-7-8-16-17(10-14-19(16,4)13-9-15)20(5,22)12-6-11-18(2,3)21/h6,9,11,16-17,21-22H,7-8,10,12-14H2,1-5H3/b11-6+/t16-,17+,19-,20?/m1/s1 |
InChIキー |
VBDZHBHIMYSJBO-DLNAGQPESA-N |
異性体SMILES |
CC1=CC[C@@]2(CC[C@@H]([C@H]2CC1)C(C)(C/C=C/C(C)(C)O)O)C |
正規SMILES |
CC1=CCC2(CCC(C2CC1)C(C)(CC=CC(C)(C)O)O)C |
同義語 |
polasol C |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


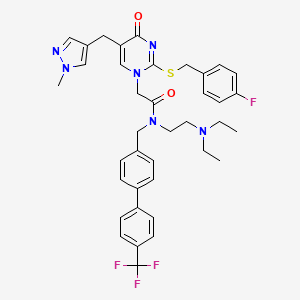
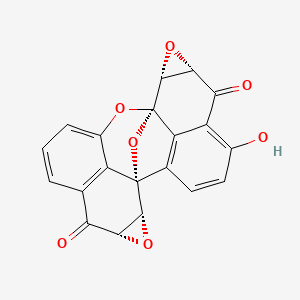
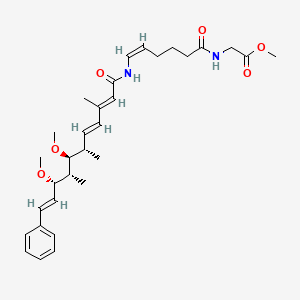
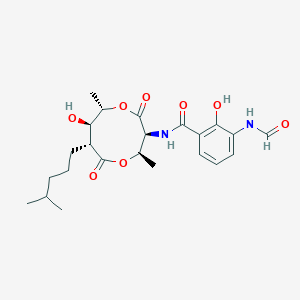
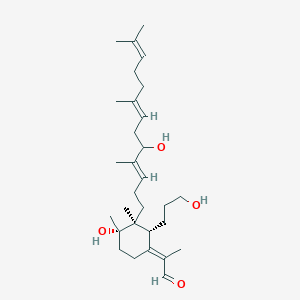
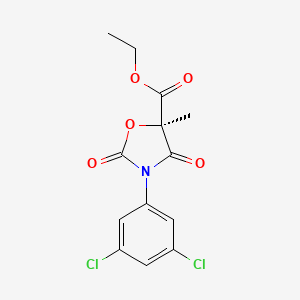
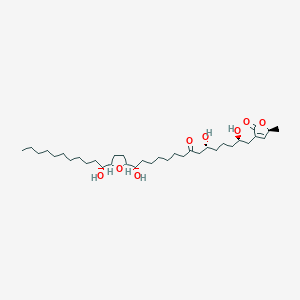
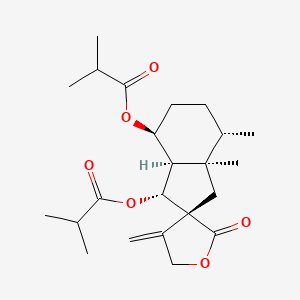
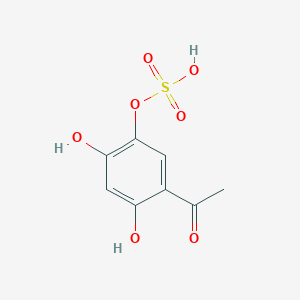
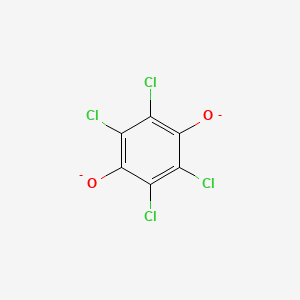
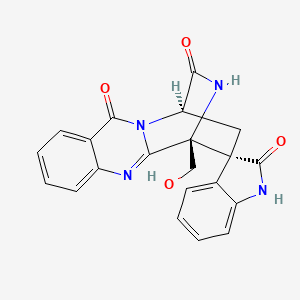
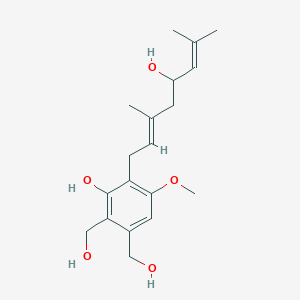
![6alpha-[(S)-1-hydroxyethyl]-2-[(R)-tetrahydrofuran-2-yl]pen-2-em-3-carboxylate](/img/structure/B1250956.png)

